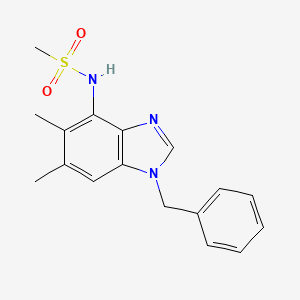![molecular formula C23H23N7O2S2 B2924389 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-63-7](/img/structure/B2924389.png)
2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties . It includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and heterocyclic rings. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The thiadiazole ring is another five-membered heterocyclic ring that contains two nitrogen atoms and one sulfur atom. The piperazine ring is a six-membered ring with two nitrogen atoms. The acetyl group is a functional group derived from acetic acid, and the phenyl group is a functional group derived from benzene.Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring in the molecular structure can potentially inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis or protein synthesis . This makes the compound a candidate for further research in developing new antibacterial agents, especially in the face of increasing antibiotic resistance.
Antifungal Activity
Similar to their antibacterial properties, imidazole-containing compounds also show promising antifungal activity. They can be effective against a range of fungal pathogens, potentially by disrupting the integrity of the fungal cell membrane or inhibiting critical enzymes within the fungal cells .
Anticancer Properties
Compounds with an imidazole moiety have been studied for their potential antitumor effects. They may work by various mechanisms, such as inhibiting cell division, inducing apoptosis in cancer cells, or interfering with the signaling pathways that promote cancer cell growth .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them suitable for the treatment of inflammatory conditions. They may exert their effects by modulating the activity of enzymes or cytokines involved in the inflammatory response .
Antiviral Uses
Imidazole compounds have shown activity against certain viruses, suggesting their use in antiviral drug development. Their mechanism of action could involve inhibition of viral replication or assembly, making them valuable in the research of treatments for viral infections .
Proton Pump Inhibition
Some imidazole derivatives are known to act as proton pump inhibitors (PPIs). These compounds can reduce stomach acid secretion by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This application is particularly relevant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Future Directions
properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S2/c31-20(25-17-6-2-1-3-7-17)15-33-23-27-26-22(34-23)29-12-10-28(11-13-29)21(32)14-30-16-24-18-8-4-5-9-19(18)30/h1-9,16H,10-15H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFYPAVDKBEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)

![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)

